

# Spectral Properties of 2-Butanone 2,4-dinitrophenylhydrazone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Butanone 2,4-Dinitrophenylhydrazone

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This technical guide provides a comprehensive overview of the spectral properties of **2-butanone 2,4-dinitrophenylhydrazone**, a derivative compound crucial for the detection and characterization of 2-butanone. This document details the theoretical underpinnings and practical applications of various spectroscopic techniques in the analysis of this compound, complete with experimental protocols and data presented for ease of reference and comparison.

## Introduction

2-Butanone, also known as methyl ethyl ketone (MEK), is a common organic solvent and an important industrial chemical. Its detection and quantification are critical in various fields, including environmental monitoring and industrial quality control. The derivatization of 2-butanone with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, yields **2-butanone 2,4-dinitrophenylhydrazone**, a stable, crystalline solid with distinct spectral properties. This derivatization enhances the detectability of the parent carbonyl compound, particularly in chromatographic and spectroscopic analyses.<sup>[1]</sup> This guide focuses on the key spectral characteristics of this derivative, providing researchers with the necessary data and methodologies for its identification and analysis.

## Molecular Structure and Isomerism

The reaction between 2-butanone and 2,4-dinitrophenylhydrazine results in the formation of a hydrazone, which can exist as geometric isomers (E and Z) due to the restricted rotation around the carbon-nitrogen double bond (C=N).[1] The presence of both isomers can influence chromatographic separation and spectral analysis.

## Spectroscopic Data

The following sections summarize the key spectral data for **2-butanone 2,4-dinitrophenylhydrazone**, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

### Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in **2-butanone 2,4-dinitrophenylhydrazone**, encompassing the dinitrophenyl ring and the imine group, leads to strong absorption in the UV-Vis region. This chromophoric property is fundamental to its use in quantitative analysis.[1]

Parameter	Value	Reference
$\lambda_{\text{max}}$ (in Methanol)	357 - 400 nm	[1]
Molar Absorptivity ( $\epsilon$ )	Concentration-dependent	Not explicitly found
Electronic Transitions	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$	[2]

### Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The data below corresponds to analysis performed using a KBr pellet.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3300	N-H stretch	Medium
~3100	Aromatic C-H stretch	Medium
~2950	Aliphatic C-H stretch	Medium-Strong
~1620	C=N stretch	Strong
~1590	Aromatic C=C stretch	Strong
~1515, 1330	N-O stretch (NO <sub>2</sub> )	Strong
~1220	C-N stretch	Medium

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **2-butanone 2,4-dinitrophenylhydrazone**.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Assignment
1.0 - 1.2	Triplet	-CH <sub>2</sub> -CH <sub>3</sub>
2.0 - 2.5	Singlet/Multiplet	=C-CH <sub>3</sub> and -CH <sub>2</sub> -CH <sub>3</sub>
7.9 - 9.1	Multiplet	Aromatic protons
11.0 - 11.5	Singlet	N-H

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the isomeric ratio.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Assignment
~10-15	-CH <sub>2</sub> -CH <sub>3</sub>
~20-30	=C-CH <sub>3</sub> and -CH <sub>2</sub> -CH <sub>3</sub>
~115-130	Aromatic C-H
~140-150	Aromatic C-NO <sub>2</sub> and C-N
~160	C=N

Note: The <sup>13</sup>C NMR data for the derivative is not readily available in the searched literature. The provided values are estimations based on the known shifts for 2-butanone and other 2,4-dinitrophenylhydrazone derivatives. For reference, the chemical shifts for 2-butanone are approximately 7.9 ppm (-CH<sub>3</sub>), 29.4 ppm (-CH<sub>2</sub>CH<sub>3</sub>), 36.9 ppm (-CH<sub>2</sub>-), and 209.3 ppm (C=O).  
[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/z	Assignment
252	Molecular Ion [M] <sup>+</sup>
253	[M+H] <sup>+</sup>
207	Fragment from [M+H] <sup>+</sup>
181	Fragment from [M+H] <sup>+</sup>
178	Fragment from [M+H] <sup>+</sup>
251	[M-H] <sup>-</sup>

High-resolution mass spectrometry can confirm the molecular formula, C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>O<sub>4</sub>.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2-butanone 2,4-dinitrophenylhydrazone** are provided below.

## Synthesis of 2-Butanone 2,4-dinitrophenylhydrazone (Brady's Test)

This protocol describes the classical synthesis via a condensation reaction.<sup>[5]</sup>

Materials and Reagents:

- 2,4-Dinitrophenylhydrazine
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or 85% Phosphoric Acid ( $\text{H}_3\text{PO}_4$ )
- Methanol or Ethanol
- 2-Butanone
- Deionized water
- Standard laboratory glassware (beakers, flasks, etc.)
- Filtration apparatus (Büchner funnel, filter paper)
- Melting point apparatus

Procedure:

- Preparation of Brady's Reagent:
  - Carefully dissolve 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.
  - Cautiously add 0.5 mL of concentrated sulfuric acid to the solution. If the solution is not clear, filter it before use.
- Reaction:

- In a separate test tube, dissolve a few drops of 2-butanone in a minimal amount of methanol.
- Add approximately 5 mL of the prepared Brady's reagent to the 2-butanone solution.
- Agitate the mixture. The formation of a yellow to orange-red precipitate indicates a positive reaction.<sup>[5]</sup>
- If no precipitate forms immediately, gently warm the mixture in a water bath at around 60°C for 5-10 minutes.<sup>[5]</sup>
- Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystallization.
- Purification (Recrystallization):
  - Collect the crude precipitate by vacuum filtration using a Büchner funnel.
  - Wash the crystals with a small amount of cold ethanol to remove unreacted reagents.<sup>[5]</sup>
  - Transfer the crude product to a clean beaker and dissolve it in a minimal amount of hot ethanol. If necessary, add ethyl acetate dropwise to aid dissolution.<sup>[5]</sup>
  - Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
  - Collect the purified crystals by vacuum filtration and allow them to air dry.
- Characterization:
  - Determine the melting point of the purified crystals and compare it to the literature value.

## UV-Vis Spectroscopy Protocol

### Procedure:

- Prepare a stock solution of the purified **2-butanone 2,4-dinitrophenylhydrazone** of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol).

- Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- Use a quartz cuvette for all measurements.
- Fill the cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- Record the UV-Vis spectrum for each standard solution over a wavelength range of 200-600 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## FTIR Spectroscopy Protocol (KBr Pellet Method)

Procedure:

- Thoroughly grind 1-2 mg of the purified, dry **2-butanone 2,4-dinitrophenylhydrazone** in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.<sup>[6]</sup>
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.<sup>[7]</sup>
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

## NMR Spectroscopy Protocol

Procedure:

- Dissolve approximately 10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a small vial.<sup>[8]</sup>
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

- Cap the NMR tube and label it appropriately.
- Place the NMR tube in the spectrometer and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## GC-MS Protocol

Procedure:

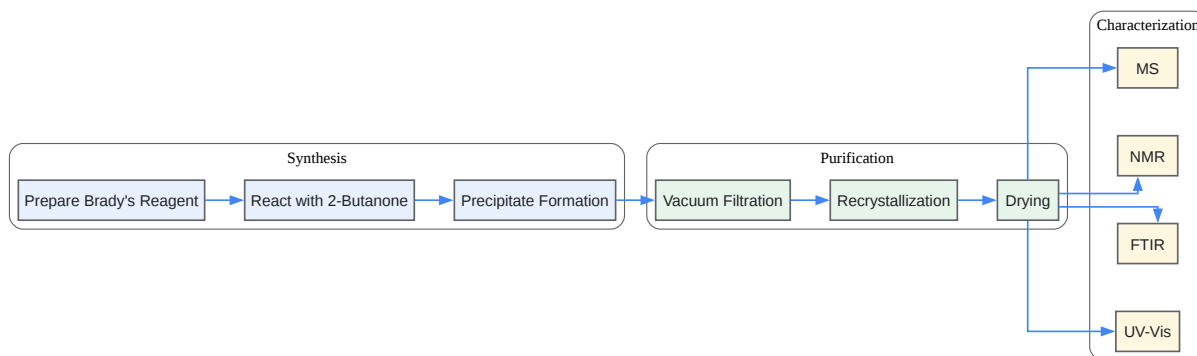
- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the gas chromatograph.
- The GC conditions should be optimized to ensure good separation and minimize thermal decomposition of the derivative.<sup>[9]</sup> A typical setup might involve a capillary column (e.g., VF-5MS) with a temperature program.
- The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions for structural elucidation and identification.

## Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of **2-butanone 2,4-dinitrophenylhydrazone**.



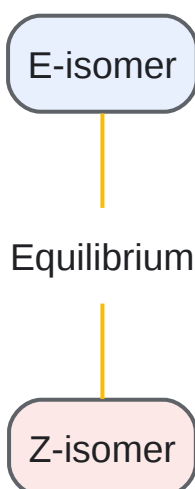


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Caption: Workflow for the synthesis and analysis of **2-butanone 2,4-dinitrophenylhydrazone**.

## Derivatization Reaction for Analysis

This diagram shows the chemical reaction between 2-butanone and 2,4-dinitrophenylhydrazine, which is fundamental for its analytical application.



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